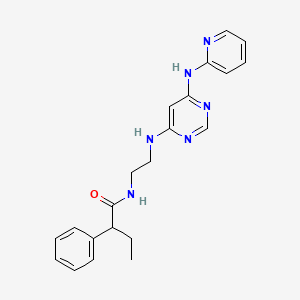

2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide” is a complex organic molecule. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules . Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of such compounds often involves the design and creation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and aromatic rings. The presence of pyrimidine and pyridine rings suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites. For instance, the amine and amide groups could participate in a variety of reactions .Scientific Research Applications

Related Research Applications

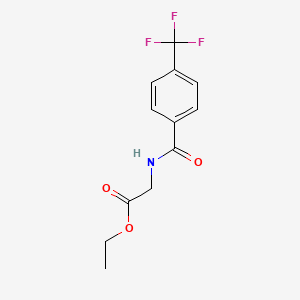

1. Chemistry and Biochemistry of Pyrimidine Derivatives

Pyrimidine derivatives exhibit a wide range of pharmacological activities, making the pyrimidine core a promising scaffold for developing new biologically active compounds. These activities include antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic effects. The study and design of compounds with desired pharmacological activities leverage the structure-activity relationship of pyrimidine structures found in active drugs and candidates for new drug development (Chiriapkin, 2022).

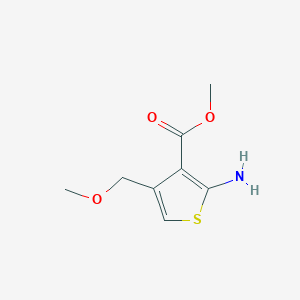

2. Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a significant role in synthesizing pyrimidine scaffolds, which are key precursors for the medicinal and pharmaceutical industries. These scaffolds have broader synthetic applications and bioavailability, presenting a wide range of applicability. The development of such scaffolds involves one-pot multicomponent reactions using diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlighting the importance of catalyst selection in the synthesis of medically relevant compounds (Parmar et al., 2023).

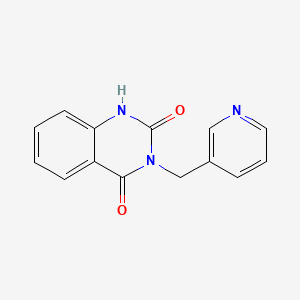

3. Optoelectronic Materials

Quinazolines and pyrimidines, including pyrimidine derivatives, are extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. Incorporating these compounds into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. Their electroluminescent properties, particularly when incorporated with various fragments into the quinazoline scaffold, make them suitable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).

Future Directions

properties

IUPAC Name |

2-phenyl-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-2-17(16-8-4-3-5-9-16)21(28)24-13-12-23-19-14-20(26-15-25-19)27-18-10-6-7-11-22-18/h3-11,14-15,17H,2,12-13H2,1H3,(H,24,28)(H2,22,23,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYCWOMXHQENNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2357120.png)

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2357128.png)

![4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2357129.png)

![2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile](/img/structure/B2357130.png)

![(3-(benzyloxy)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2357132.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)